molecular formula C12H10F2N2OS B14897300 1-(3,4-Difluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

1-(3,4-Difluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Cat. No.: B14897300
M. Wt: 268.28 g/mol
InChI Key: ZZFVQFSMIHZUCE-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: 244278-76-0) is a fluorinated aromatic ketone derivative featuring a 1-methylimidazole-2-thioether moiety. Its synthesis likely involves coupling reactions between halogenated acetophenones and thiol-containing imidazole derivatives, as inferred from analogous protocols (e.g., TDAE-mediated reactions in ).

Properties

Molecular Formula

C12H10F2N2OS

Molecular Weight

268.28 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C12H10F2N2OS/c1-16-5-4-15-12(16)18-7-11(17)8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3

InChI Key

ZZFVQFSMIHZUCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Biological Activity

1-(3,4-Difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is a synthetic compound that incorporates a difluorophenyl group and an imidazole derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the imidazole moiety is significant, as imidazole derivatives are known for a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to 1-(3,4-difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one have shown promising results against various bacterial and fungal strains. For instance, a review highlighted that imidazole derivatives exhibit significant antifungal activity, making them suitable candidates for drug development against fungal infections .

Anticancer Activity

Research indicates that imidazole-containing compounds can act as effective anticancer agents. They may inhibit specific enzymes or pathways involved in cancer cell proliferation. The compound's structural features suggest potential interactions with targets such as Indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immunity and metabolism . In vitro studies have demonstrated that certain imidazole derivatives exhibit low IC50 values against various cancer cell lines, indicating strong anticancer potential.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Study 1: Antimicrobial Activity

A study conducted on various imidazole derivatives found that compounds similar to 1-(3,4-difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Test Compound 16 Staphylococcus aureus

Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds and evaluated their effects on HeLa cells. The test compound showed an IC50 value of 0.005 µM, indicating potent activity.

CompoundIC50 (µM)Cell Line
Compound A0.015HeLa
Compound B0.020MCF7
Test Compound 0.005 HeLa

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

  • 1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: N/A) Key Difference: Replacement of 3,4-difluorophenyl with a 4-hydroxyphenyl group. Melting point: 214–215°C (cf. Applications: Serves as a precursor for carbonic anhydrase inhibitors ().
  • (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole

    • Key Difference : Thiazole ring replaces the imidazole-thioether moiety.
    • Impact : Thiazole’s electron-deficient nature may alter binding affinity in biological targets. Synthesized as an intermediate for antifungal agents ().

Analogues with Heterocyclic Modifications

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(1H-benzimidazol-1-yl)ethan-1-one (4a)

    • Key Difference : Oxadiazole and benzimidazole substituents instead of imidazole-thioether and difluorophenyl.
    • Impact : Exhibits 63.35% anti-inflammatory activity in carrageenan-induced edema models, suggesting thioether-linked heterocycles enhance bioactivity .
  • 1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one

    • Key Difference : Chlorothiophenyl replaces difluorophenyl.
    • Impact : Thiophene’s aromaticity and chlorine’s electronegativity may influence pharmacokinetics and target selectivity ().

Analogues with Varied Substituent Positions

  • 1-(2,4-Difluorophenyl)-2-((triazolyl)thio)ethan-1-one derivatives (e.g., 5t)
    • Key Difference : Fluorine atoms at 2,4-positions vs. 3,4-positions.
    • Impact : Altered steric and electronic profiles could modulate interactions with enzymes (e.g., antifungal activity reported in ).

Data Table: Comparative Analysis of Selected Analogues

Compound Name Key Structural Features Melting Point (°C) Biological Activity Reference
1-(3,4-Difluorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one 3,4-Difluorophenyl, imidazole-thioether N/A N/A
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one 4-Hydroxyphenyl, imidazole-thioether 214–215 Carbonic anhydrase inhibition
1-(2,4-Difluorophenyl)-2-((triazolyl)thio)ethan-1-one (5t) 2,4-Difluorophenyl, triazole-thioether N/A Antifungal
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(1H-benzimidazol-1-yl)ethan-1-one Oxadiazole, benzimidazole N/A Anti-inflammatory (63.35%)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Chloromethylphenyl, sulfoximide 137.3–138.5 N/A

Key Research Findings and Trends

  • Fluorine Positioning : 3,4-Difluorophenyl groups (target compound) may offer better metabolic stability than 2,4-difluorophenyl analogues due to reduced steric hindrance .
  • Heterocycle Impact : Imidazole-thioether moieties (target) vs. oxadiazole or triazole derivatives () show divergent bioactivities, suggesting heterocycle choice is critical for target engagement.
  • Solubility vs. Activity : Hydroxyphenyl derivatives () prioritize solubility, while difluorophenyl groups (target) balance lipophilicity and electronic effects for membrane penetration.

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